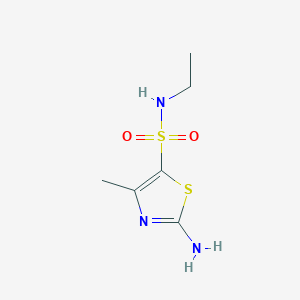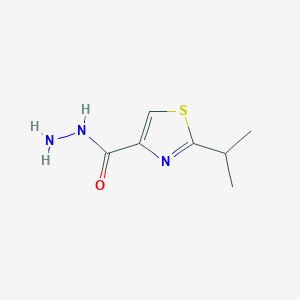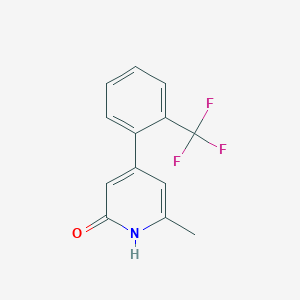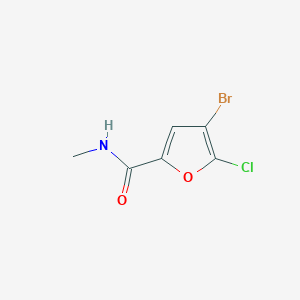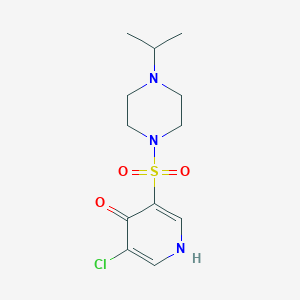
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a cyclic structure consisting of alternating boron and oxygen atoms, with octyl groups attached to the boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boronic acids with alcohols under specific conditions. One common method is the condensation of octylboronic acid with boric acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert it into boronic acids.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters.
Reduction: Boronic acids.
Substitution: Various substituted boron-containing compounds.
Applications De Recherche Scientifique
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and composites.
Mécanisme D'action
The mechanism by which 2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron atoms can form stable complexes with hydroxyl and amino groups, facilitating the delivery of boron to specific sites. This property is particularly useful in applications like BNCT, where boron is selectively delivered to cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
Uniqueness
2,4,6-Trioctyl-1,3,5,2,4,6-trioxatriborinane is unique due to its longer octyl chains, which impart distinct physical and chemical properties. These longer chains enhance its solubility in organic solvents and its ability to interact with hydrophobic biomolecules, making it particularly useful in drug delivery and material science applications.
Propriétés
Numéro CAS |
142169-80-0 |
|---|---|
Formule moléculaire |
C24H51B3O3 |
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
2,4,6-trioctyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H51B3O3/c1-4-7-10-13-16-19-22-25-28-26(23-20-17-14-11-8-5-2)30-27(29-25)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clé InChI |
QHCDGGFSIQRSFK-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







